5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, including halogenation, nitration, and coupling reactions. The process begins with the bromination of a suitable aromatic precursor, followed by nitration to introduce the nitro group. The trifluoromethyl group is then added through a coupling reaction, often using a palladium-catalyzed cross-coupling method .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-(4-Hydroxy-3-Phenethylcarbamoyl-Phenoxy)-Phenyl]-Acetic Acid: Shares structural similarities but differs in functional groups and biological activity.
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine: Another brominated compound with distinct chemical properties and applications.
Uniqueness
5-({3,5-Dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its combination of bromine, nitro, and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H12Br2F3N3O6 |
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Molecular Weight |
607.1 g/mol |
IUPAC Name |
5-[[3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H12Br2F3N3O6/c1-26-17(29)11(18(30)27(2)19(26)31)5-9-6-12(21)16(13(22)7-9)34-15-4-3-10(20(23,24)25)8-14(15)28(32)33/h3-8H,1-2H3 |
InChI Key |
YKJLZWTXGPPUJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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